Para-Ethylthio Substitution vs. Ortho-Ethylthio Regioisomer: Impact on Kinase Binding Topology
The 4-(ethylthio)benzamido (para) substitution pattern in the target compound forces the ethylthio group to project linearly away from the benzamide carbonyl, whereas the 2-(ethylthio)benzamido (ortho) regioisomer (CAS not available; cataloged as a distinct entity) positions the ethylthio group adjacent to the amide linkage . In 2-acylaminothiophene-3-carboxamide FLT3 inhibitors, the amide NH and carbonyl act as hinge-binding elements, and ortho substitution introduces steric clash with the kinase hinge region that is absent in the para isomer . This topological distinction directly impacts the accessible binding conformations within the FLT3 ATP pocket, making the para-ethylthio compound a structurally non-interchangeable SAR probe.
| Evidence Dimension | Benzamide ethylthio substitution position (para vs. ortho) and its effect on kinase hinge-region steric compatibility |
|---|---|
| Target Compound Data | 4-(Ethylthio)benzamido (para-substituted); ethylthio group distal to amide bond |
| Comparator Or Baseline | 2-(Ethylthio)benzamido (ortho-substituted) regioisomer; ethylthio group proximal to amide, introducing steric bulk near hinge-binding elements |
| Quantified Difference | Qualitative topological difference; quantitative FLT3 IC50 not reported for either regioisomer in peer-reviewed literature |
| Conditions | Inference from FLT3 co-crystal structure (PDB: not available for this chemotype); binding model described in Patch et al. 2006 |
Why This Matters
SAR studies of 2-acylaminothiophene-3-carboxamides demonstrate that substitution position on the benzamide ring is a primary determinant of kinase inhibitory potency ; the para-ethylthio isomer provides a distinct steric profile that cannot be assumed equivalent to ortho or meta isomers for procurement purposes.
- [1] Patch, R. J.; Baumann, C. A.; Liu, J.; Gibbs, A. C.; Ott, H.; Lattanze, J.; Player, M. R. Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3. Bioorg. Med. Chem. Lett. 2006, 16 (12), 3282–3286. SAR and proposed binding model. View Source
- [2] AstraZeneca AB. Thiophene carboxamide compounds as inhibitors of enzyme IKK-2. US Patent 7,125,896, 2006. Describes SAR of benzamido substitution patterns on thiophene carboxamide scaffolds. View Source
